![molecular formula C18H16O4 B12890769 1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one CAS No. 105627-57-4](/img/structure/B12890769.png)
1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s structure allows it to intercalate with DNA, potentially disrupting cancer cell proliferation .
Comparación Con Compuestos Similares
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy.
Angelicin: A benzofuran derivative with anticancer properties
Uniqueness: 1-(7-((4-Methoxybenzyl)oxy)benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl ether group enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Propiedades
Número CAS |
105627-57-4 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
1-[7-[(4-methoxyphenyl)methoxy]-1-benzofuran-2-yl]ethanone |
InChI |
InChI=1S/C18H16O4/c1-12(19)17-10-14-4-3-5-16(18(14)22-17)21-11-13-6-8-15(20-2)9-7-13/h3-10H,11H2,1-2H3 |
Clave InChI |
CYRSDBXLUBZCFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


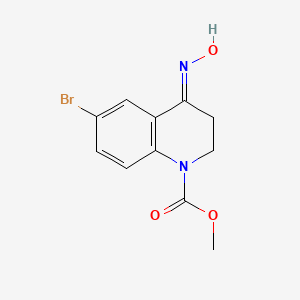

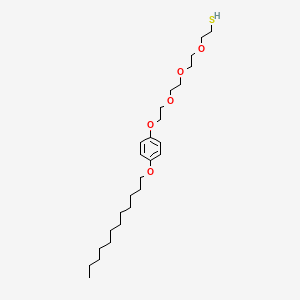
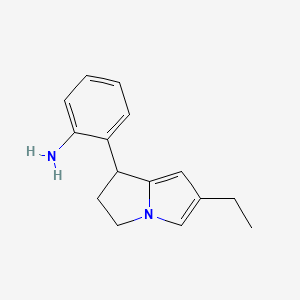
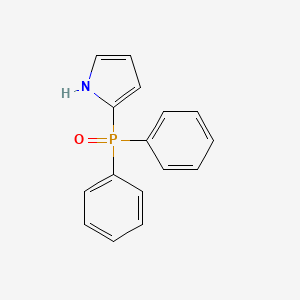
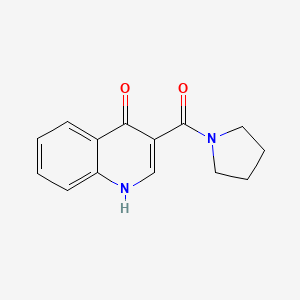

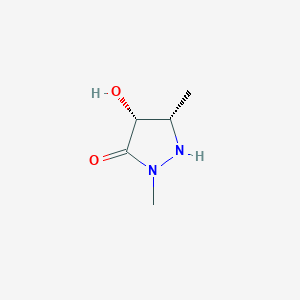

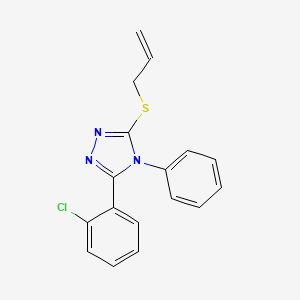

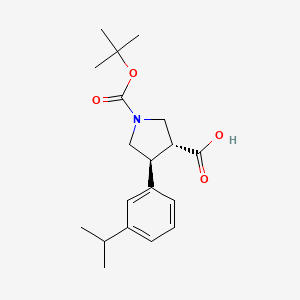
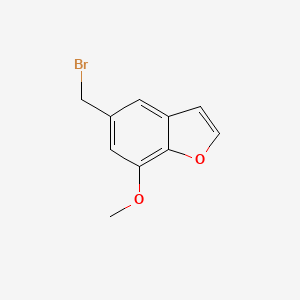
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
